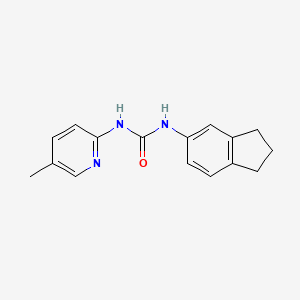
N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea, also known as GW284543, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea exerts its pharmacological effects by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. By blocking the activity of CK2, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have a variety of biochemical and physiological effects, including inhibition of CK2 activity, reduction of pro-inflammatory cytokine production, and protection of neurons from oxidative stress and apoptosis. In addition, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. In addition, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea. In addition, further studies are needed to investigate the therapeutic potential of N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea in various diseases, including cancer, inflammation, and neurological disorders. Furthermore, the use of N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells by blocking the activity of the protein kinase CK2, which plays a critical role in cell proliferation and survival. In addition, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been investigated for its anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Furthermore, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and apoptosis.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(5-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-5-8-15(17-10-11)19-16(20)18-14-7-6-12-3-2-4-13(12)9-14/h5-10H,2-4H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJUXPCGEQGGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(5-methylpyridin-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



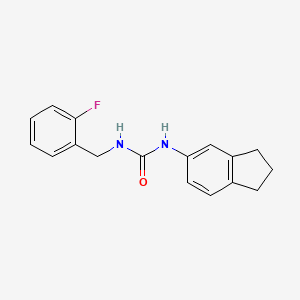
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4286590.png)


![N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4286606.png)
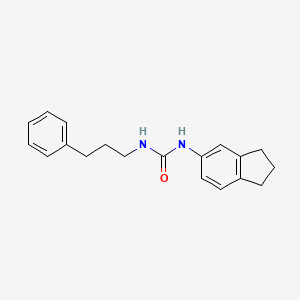
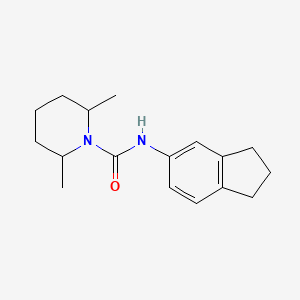
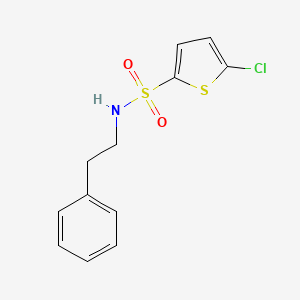
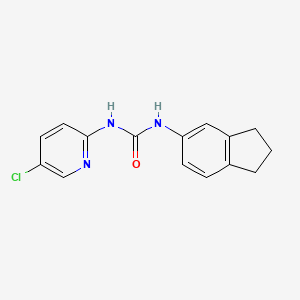
![N-(4-chloro-2-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286664.png)
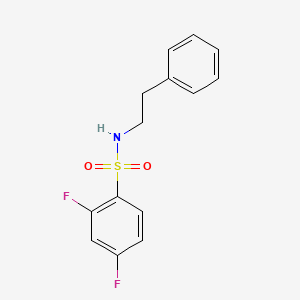
![N-(2,6-diethylphenyl)-2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4286687.png)
![4-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4286695.png)
